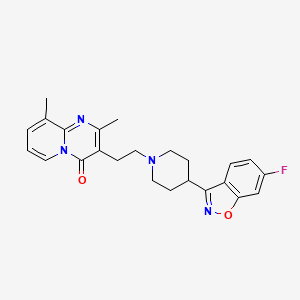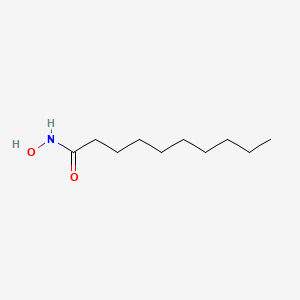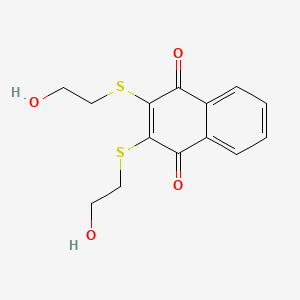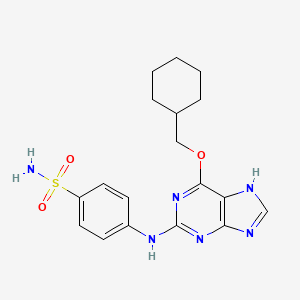
オカペリドン
概要
説明
オカペリドンは、ヤンセンファーマシューティカルズによって最初に開発されたベンゾイソキサゾール系抗精神病薬です。セロトニンとドーパミン受容体に対する高い親和性で知られており、強力な神経遮断薬です。 統合失調症と統合失調感情障害の治療における潜在的な使用について調査されました .
製法
オカペリドンの合成は、収束的な合成経路を伴います。 最終段階では、3-(2-ブロモエチル)-2,9-ジメチル-4H-ピリド[1,2-a]ピリミジン-4-オンと6-フルオロ-3-(4-ピペリジニル)-1,2-ベンゾイソキサゾールの間の側鎖の結合が必要です . 反応条件は通常、有機溶媒の使用と制御された温度を伴い、目的の生成物が適切に形成されるようにします。工業生産方法は、収量と純度を最適化して、この合成経路をスケールアップする可能性があります。
科学的研究の応用
Ocaperidone has been extensively studied for its pharmacological properties. It has shown potent antagonistic activity at serotonin and dopamine receptors, making it effective in controlling symptoms of schizophrenia. Additionally, ocaperidone has been used in research to understand the mechanisms of antipsychotic drugs and their effects on neurotransmitter systems .
作用機序
オカペリドンは、主にセロトニン(5-HT2)とドーパミン(D2)受容体を拮抗することによって効果を発揮します。この二重拮抗作用は、幻覚や妄想などの統合失調症の陽性症状を軽減するのに役立ちます。中脳辺縁系におけるD2受容体の遮断は、その抗精神病効果にとって特に重要です。 さらに、オカペリドンは、アドレナリン受容体とヒスタミン受容体と相互作用することで、全体的な薬理学的プロファイルに貢献します .
類似の化合物との比較
オカペリドンは、リスペリドンやハロペリドールなどの他の抗精神病薬と似ています。 動物実験では、より高い効力と有効性で区別されます。 リスペリドンと比較して、オカペリドンはセロトニンとドーパミン受容体のよりバランスのとれた拮抗作用を示しており、そのユニークな薬理学的効果に貢献する可能性があります . 他の類似した化合物には、ベンペリドール、トリフルペリドール、ピレンペロンなどがあります .
生化学分析
Biochemical Properties
Ocaperidone primarily binds with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha2 adrenergic receptors, dopamine D2 receptors, and histamine H1 receptors . As an antagonist at these receptors, Ocaperidone inhibits their activity, which is crucial in its role as an antipsychotic. The compound’s interaction with these receptors modulates neurotransmitter release and neuronal activity, contributing to its therapeutic effects in managing symptoms of schizophrenia .
Cellular Effects
Ocaperidone influences various cellular processes, particularly in the central nervous system. By blocking dopamine D2 receptors, it reduces dopaminergic activity, which is associated with the positive symptoms of schizophrenia . Additionally, Ocaperidone’s antagonistic action on serotonin receptors affects cell signaling pathways and gene expression, leading to alterations in neurotransmitter levels and neuronal communication . These interactions can impact cellular metabolism and overall cell function, contributing to the compound’s therapeutic and side effects.
Molecular Mechanism
The primary mechanism of action of Ocaperidone involves the central D2 receptor blockade, which is common to all neuroleptics used to treat positive symptoms of schizophrenia . Ocaperidone also binds to serotonin receptors, alpha adrenergic receptors, and histamine receptors, inhibiting their activity. These binding interactions result in the modulation of neurotransmitter release and neuronal activity, leading to its antipsychotic effects . The compound’s ability to inhibit these receptors is crucial for its therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ocaperidone have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that while Ocaperidone is effective at controlling symptoms of schizophrenia, its prolonged use can lead to an unacceptable amount of extrapyramidal side effects . These long-term effects are likely due to the compound’s interaction with multiple receptors and the resulting changes in neurotransmitter levels and neuronal activity.
Dosage Effects in Animal Models
The effects of Ocaperidone vary with different dosages in animal models. At therapeutic doses, Ocaperidone effectively manages symptoms of schizophrenia by modulating neurotransmitter activity . At higher doses, the compound can produce toxic or adverse effects, including extrapyramidal side effects . These threshold effects highlight the importance of careful dosage management to balance therapeutic efficacy and minimize adverse effects.
Metabolic Pathways
Ocaperidone is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors that modulate neurotransmitter levels . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic and side effects. Understanding these metabolic pathways is crucial for optimizing Ocaperidone’s use in clinical settings.
Transport and Distribution
Ocaperidone is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its therapeutic efficacy and side effects. The distribution of Ocaperidone within the central nervous system is particularly important for its antipsychotic effects.
Subcellular Localization
The subcellular localization of Ocaperidone can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . These localization patterns are crucial for Ocaperidone’s interaction with receptors and other biomolecules, influencing its therapeutic and side effects.
準備方法
The synthesis of ocaperidone involves a convergent synthetic route. The final step requires the attachment of the sidechain between 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the desired product. Industrial production methods would likely involve scaling up this synthetic route with optimizations for yield and purity.
化学反応の分析
オカペリドンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応はピペリジン環で起こり、N-オキシド誘導体の形成につながります。
還元: 還元反応はベンゾイソキサゾール環を標的にすることができ、還元誘導体の形成につながる可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
オカペリドンは、その薬理学的特性について広く研究されてきました。それはセロトニンとドーパミン受容体において強力な拮抗作用を示し、統合失調症の症状をコントロールするのに効果的です。 さらに、オカペリドンは、抗精神病薬の作用機序とその神経伝達物質系への影響を理解するための研究に使用されてきました .
類似化合物との比較
Ocaperidone is similar to other antipsychotic compounds like risperidone and haloperidol. it is distinguished by its higher potency and efficacy in animal studies. Compared to risperidone, ocaperidone has shown a more balanced antagonism of serotonin and dopamine receptors, which may contribute to its unique pharmacological effects . Other similar compounds include benperidol, trifluperidol, and pirenperone .
特性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNEJILGNNOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156042 | |
| Record name | Ocaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia. | |
| Record name | Ocaperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
129029-23-8 | |
| Record name | Ocaperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocaperidone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocaperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ocaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCAPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)












